molecular formula C9H6BrNO2 B1292719 7-bromo-1H-indole-3-carboxylic acid CAS No. 86153-25-5

7-bromo-1H-indole-3-carboxylic acid

Cat. No.: B1292719
CAS No.: 86153-25-5
M. Wt: 240.05 g/mol
InChI Key: RMWZYIREGHRJOQ-UHFFFAOYSA-N
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Description

7-Bromo-1H-indole-3-carboxylic acid is an organic compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in various natural products and pharmaceuticals. This compound is characterized by a bromine atom at the 7th position and a carboxylic acid group at the 3rd position of the indole ring. It is used as an intermediate in organic synthesis and has applications in medicinal chemistry and material science .

Mechanism of Action

Target of Action

7-Bromo-1H-indole-3-carboxylic acid is a derivative of indole . Indole derivatives are known to have a wide range of biological activities and are used in the treatment of various disorders, including cancer and microbial infections . They bind with high affinity to multiple receptors, making them useful in the development of new therapeutic agents .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various changes at the cellular level . For instance, some indole derivatives have been reported to inhibit the production of staphyloxanthin in Staphylococcus aureus , which could potentially make the bacteria more susceptible to the immune system.

Biochemical Pathways

Indole derivatives are synthesized from tryptophan via intermediates such as indole-3-acetaldoxime and indole-3-acetonitrile . They are involved in various biochemical pathways and can affect downstream effects. For example, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants .

Pharmacokinetics

The pharmacokinetics of indole derivatives can vary widely, influencing their bioavailability and therapeutic potential .

Result of Action

Indole derivatives have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other compounds, pH levels, temperature, and light exposure can all affect the compound’s activity .

Biochemical Analysis

Biochemical Properties

7-bromo-1H-indole-3-carboxylic acid plays a crucial role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in the synthesis and degradation of indole derivatives, such as tryptophan synthase and indoleamine 2,3-dioxygenase. These interactions are primarily based on the compound’s ability to act as a substrate or inhibitor, influencing the activity of these enzymes and subsequently affecting the metabolic pathways they regulate .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate or inhibit specific signaling pathways, leading to changes in gene expression and alterations in cellular metabolism. These effects are particularly relevant in the context of cancer cells, where indole derivatives have been shown to exhibit anticancer properties by inducing apoptosis and inhibiting cell proliferation .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific receptors or enzymes, leading to the inhibition or activation of their activity. For example, this compound has been shown to inhibit the activity of indoleamine 2,3-dioxygenase, an enzyme involved in the catabolism of tryptophan. This inhibition results in the accumulation of tryptophan and its metabolites, which can have various physiological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit beneficial effects, such as anti-inflammatory and anticancer properties. At high doses, this compound can cause toxic or adverse effects, including liver and kidney damage. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, including the synthesis and degradation of indole derivatives. This compound interacts with enzymes such as tryptophan synthase and indoleamine 2,3-dioxygenase, influencing the metabolic flux and levels of metabolites. The involvement of this compound in these pathways can have significant implications for cellular function and overall metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by active or passive transport mechanisms, and it can bind to proteins that facilitate its distribution within the cell. The localization and accumulation of this compound in specific cellular compartments can influence its biological activity and effects .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can localize to the nucleus, mitochondria, or other organelles, where it can exert its effects on cellular function. The activity and function of this compound can be influenced by its subcellular localization, as different compartments provide distinct microenvironments that affect its interactions with biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 7-bromo-1H-indole-3-carboxylic acid involves the bromination of indole-3-carboxylic acid. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid or dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to achieve the desired product .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted indoles, oxidized derivatives, and reduced forms of the compound .

Scientific Research Applications

7-Bromo-1H-indole-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the development of pharmaceutical compounds.

    Industry: The compound is used in the production of dyes, pigments, and other materials

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the specific positioning of the bromine atom, which influences its chemical reactivity and biological activity. This positioning allows for selective reactions and interactions that are not possible with other similar compounds .

Properties

IUPAC Name

7-bromo-1H-indole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2/c10-7-3-1-2-5-6(9(12)13)4-11-8(5)7/h1-4,11H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMWZYIREGHRJOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)NC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50647520
Record name 7-Bromo-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50647520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86153-25-5
Record name 7-Bromo-1H-indole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86153-25-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50647520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-bromo-1H-indole-3-carboxylic acid
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Synthesis routes and methods

Procedure details

To a solution of 7-bromoindole (10 g, 51.0 mmol) in N,N-dimethylformamide (DMF) (100 cm3) was added trifluoroacetic anhydride (12.5 cm3, 89.6 mmol) over 5 min. The resultant solution was stirred at room temperature for 16 h. The solution was poured onto water (500 cm3) and the precipitate formed was isolated by filtration, washed with water and 4N sodium hydroxide (200 cm3) added. The suspension was heated at reflux for 1.5 h and allowed to cool before washing with diethyl ether (2×250 cm3). The aqueous layer was acidified to pH 1 with 5N hydrochloric acid and the resultant precipitate isolated by filtration, washed with water and dried over phosphorous pentoxide under reduced pressure at 60° C. for 16 h. This afforded the title compound LA) (8.94 g, 73%).
Quantity
10 g
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reactant
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12.5 mL
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reactant
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Quantity
100 mL
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solvent
Reaction Step One
[Compound]
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resultant solution
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0 (± 1) mol
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reactant
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